3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide
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Overview
Description
3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide is a complex organic compound with a unique structure that combines elements of chromen, pyridine, and propanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the chromen and pyridine derivatives. The key steps include:
Formation of the Chromen Derivative: This involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 2-methylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridine Derivative: The chromen derivative is then coupled with 3-aminopyridine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and methylene groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the chromen and propanamide moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid
- (2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
- ( (1-Methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane
Uniqueness
The uniqueness of 3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(pyridin-3-yl)propanamide lies in its combined structural features of chromen, pyridine, and propanamide, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C22H22N2O4/c1-14(2)13-27-19-11-20-18(15(3)9-22(26)28-20)10-16(19)6-7-21(25)24-17-5-4-8-23-12-17/h4-5,8-12H,1,6-7,13H2,2-3H3,(H,24,25) |
InChI Key |
GTUIFAQYBGOHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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